1,2-Dimethyl-4-nitroindole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,2-dimethyl-4-nitroindole |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-8-9(11(7)2)4-3-5-10(8)12(13)14/h3-6H,1-2H3 |
InChI Key |
GBSKZFCYJKXRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformation Studies of 1,2 Dimethyl 4 Nitroindole
Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Nucleus of Nitroindoles
The indole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution (EAS) preferentially at the C3 position. However, the presence of a powerful electron-withdrawing nitro group significantly deactivates the ring towards electrophilic attack. In the case of 1,2-dimethyl-4-nitroindole, the C3 position is unsubstituted, but the deactivating effect of the 4-nitro group diminishes its nucleophilicity.
Common electrophilic substitution reactions on deactivated indole systems require forcing conditions. For instance, nitration of N-protected indoles with acetyl nitrate (B79036) can lead to substitution on the benzene (B151609) ring, often resulting in a mixture of isomers. thieme-connect.com While specific studies on this compound are limited, data from related nitroindoles indicate that the substitution pattern is highly dependent on the reaction conditions and the nature of the electrophile. nih.govquimicaorganica.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) | Predicted Minor Product(s) |
| Nitration | NO₂+ | 1,2-Dimethyl-4,5-dinitroindole | 1,2-Dimethyl-4,7-dinitroindole |
| Bromination | Br₂ | 5-Bromo-1,2-dimethyl-4-nitroindole | 7-Bromo-1,2-dimethyl-4-nitroindole |
| Acylation | RCO⁺ | 5-Acyl-1,2-dimethyl-4-nitroindole | 3-Acyl-1,2-dimethyl-4-nitroindole |
| Sulfonation | SO₃ | This compound-5-sulfonic acid | This compound-7-sulfonic acid |
The mechanism involves the attack of the electrophile on the indole ring to form a sigma complex (arenium ion). galaxy.ai The stability of this intermediate determines the regioselectivity. For attack at C5, the positive charge can be delocalized onto the nitrogen atom without placing it adjacent to the electron-withdrawing nitro group, making it a favored pathway.
Nucleophilic Reactivity and Additions involving the Nitroindole System
The electron-withdrawing nitro group at the C4 position makes the indole nucleus, particularly the benzene ring, susceptible to nucleophilic attack. This is a reversal of the typical reactivity of the indole ring. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the benzene ring, though such reactions are more common for nitroindoles with halogen substituents.
More relevant to this compound is the addition of nucleophiles to the electron-deficient ring. Organolithium compounds and other strong nucleophiles can add to the indole system. For example, 3-nitro-1-(phenylsulfonyl)indole is known to undergo addition of aryl- and hetaryllithium nucleophiles at the C2 position. researchgate.net For a 4-nitroindole (B16737), nucleophilic attack is most likely to occur at positions C5 or C7, leading to the formation of Meisenheimer-like complexes. The subsequent fate of these intermediates depends on the reaction conditions and whether an oxidative rearomatization can occur.
Furthermore, the indole nitrogen in some nitroindoles can act as a nucleophile. However, in this compound, the nitrogen is already substituted. The C3 position, while deactivated towards electrophiles, could potentially act as a nucleophilic center if deprotonated by a very strong base, although this is less favorable due to the electron-withdrawing nature of the nitro group.
Reactions of the Nitro Group (e.g., Reduction to Aminoindoles, Rearrangements)
The nitro group of this compound is a versatile functional handle that can undergo several transformations, with reduction to an amino group being the most common and synthetically useful.
Reduction to Aminoindoles: The reduction of the nitro group to an amine (NH₂) is a key transformation, providing access to 4-amino-1,2-dimethylindole, a valuable building block for various applications. This reduction can be achieved using a variety of reagents and conditions.
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction proceeds smoothly to give the corresponding amine in high yield. researchgate.net
Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) are also effective for reducing aromatic nitro groups. google.com
Chemical Reduction: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) provide milder alternatives for the reduction, which can be useful if other sensitive functional groups are present in the molecule. researchgate.netacs.org
The synthesis of 4-aminoindoles from 4-nitroindoles is a well-established route. researchgate.netgoogle.com The resulting 4-amino-1,2-dimethylindole is a serotonin (B10506) analog precursor and can be used in the synthesis of more complex heterocyclic systems. acs.org
Table 2: Common Methods for the Reduction of 4-Nitroindoles
| Reagent/Catalyst | Solvent | Conditions | Product | Typical Yield |
| H₂, Pd/C | Ethanol/Methanol | Room Temp, 1-4 atm H₂ | 4-Aminoindole | >90% |
| Fe, HCl | Ethanol/Water | Reflux | 4-Aminoindole | 70-85% |
| SnCl₂·2H₂O | Ethanol | Reflux | 4-Aminoindole | 80-95% |
| Na₂S₂O₄ | Water/THF | Room Temp | 4-Aminoindole | ~70% |
No significant rearrangements involving the nitro group on the indole ring are commonly reported under standard reaction conditions.
Functionalization of the Indole Ring System
Direct functionalization of the C-H bonds of the indole ring is a powerful strategy for introducing molecular complexity. chim.it For this compound, the primary challenge is the site-selectivity on the deactivated benzene ring. nih.gov
Transition-metal-catalyzed C-H functionalization has emerged as a key technology. rsc.org By using directing groups, it is possible to achieve selective functionalization at positions that are typically unreactive. nih.gov For an N-methyl indole like this compound, the N-methyl group itself is not a strong directing group. However, strategies developed for the C4 to C7 functionalization of indoles could be adapted. These often involve palladium, rhodium, or ruthenium catalysts and require specific directing groups to be temporarily installed on the indole nitrogen or another position.
Given the electronic properties of this compound, metalation followed by quenching with an electrophile is a viable approach. Directed ortho-metalation (DoM) is a powerful tool, but a suitable directing group at C3 or C5 would be required to direct lithiation to a specific position on the benzene ring. Without a directing group, direct C-H activation remains a significant challenge due to the multiple potential reaction sites and the deactivating nature of the nitro group.
Cycloaddition Reactions Involving Electron-Poor Indoles as Dienophiles
The electron-withdrawing nitro group reduces the electron density of the indole π-system, allowing it to participate in cycloaddition reactions where it acts as the electron-poor component.
1,3-Dipolar Cycloadditions: Nitroindoles, particularly 3-nitroindoles, are known to act as effective dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azomethine ylides, nitrile oxides, and nitrones. frontiersin.orgresearchgate.netchesci.com This reaction is a powerful method for constructing complex, five-membered heterocyclic rings fused to the indole core. nih.govwikipedia.orgorganic-chemistry.org In the case of this compound, the C5-C6 double bond of the benzene ring is rendered electron-poor by the nitro group and could potentially act as the dipolarophile. The reaction would likely proceed across this bond to yield polycyclic structures. Catalyst-free 1,3-dipolar cycloadditions have been reported for 3-nitroindoles, affording highly functionalized products with excellent diastereoselectivity. frontiersin.org
Diels-Alder Reactions: For an indole to function as a dienophile in a [4+2] Diels-Alder reaction, its π-system must be sufficiently electron-deficient. The 4-nitro group on this compound activates the C5-C6 and C6-C7 bonds for potential dienophilic activity. Reaction with an electron-rich diene could lead to the formation of complex, partially saturated polycyclic indole derivatives. However, the aromaticity of the benzene ring presents a significant energy barrier, and such reactions often require high temperatures or Lewis acid catalysis to proceed. The reactivity of the C2-C3 double bond in indoles as a dienophile is more common, but in this specific molecule, the C2 position is substituted.
Derivatization and Scaffold Modification Strategies for this compound
The this compound scaffold can be modified through various strategies to generate a library of derivatives for different applications.
Modification via the Nitro Group: As discussed in section 3.3, the nitro group is a key functional handle. Its reduction to an amine opens up a vast array of subsequent reactions. The resulting 4-amino-1,2-dimethylindole can be acylated, alkylated, diazotized (to introduce other functional groups like halogens, hydroxyl, or cyano via Sandmeyer reactions), or used in the construction of new heterocyclic rings fused to the indole core.
C-H Functionalization: As detailed in section 3.4, selective C-H functionalization at the C3, C5, C6, or C7 positions, although challenging, would provide direct access to substituted analogs.
Nucleophilic Aromatic Substitution: If a halogen is introduced onto the benzene ring (e.g., at C5 or C7), it can be displaced by various nucleophiles (e.g., amines, alkoxides, thiols) via an SNAr mechanism, further enabled by the activating effect of the 4-nitro group. nii.ac.jp
Scaffold Hopping: More drastic modifications involve replacing the indole core itself while retaining key pharmacophoric features. For instance, the indole scaffold in biologically active molecules has been successfully replaced with other heterocycles like benzimidazoles or indazoles to explore new chemical space and improve properties. nih.gov
These derivatization strategies allow for the systematic exploration of the structure-activity relationships of compounds based on the this compound core.
Spectroscopic and Advanced Structural Elucidation Methodologies for 1,2 Dimethyl 4 Nitroindole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and environment of each proton and carbon atom in 1,2-Dimethyl-4-nitroindole can be determined.
¹H NMR Spectroscopy The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, specific signals are expected for the aromatic protons on the indole (B1671886) ring and the protons of the two methyl groups. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the chemical shifts of the adjacent aromatic protons, causing them to appear further downfield.
¹³C NMR Spectroscopy The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each carbon in the indole ring system and the two methyl groups. The carbon atom directly attached to the nitro group (C4) is expected to be significantly deshielded and appear at a characteristic downfield chemical shift.
Expected NMR Data for this compound Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
|---|---|---|---|
| N-CH₃ | ~3.7 | ~31 | Singlet signal for the N-methyl group. |
| C2-CH₃ | ~2.5 | ~13 | Singlet signal for the C2-methyl group. |
| H3 | ~7.0 | - | Singlet, proton at the C3 position. |
| H5 | ~7.8 | - | Doublet, deshielded by the adjacent nitro group. |
| H6 | ~7.3 | - | Triplet or doublet of doublets. |
| H7 | ~7.9 | - | Doublet, deshielded by the adjacent nitro group. |
| C2 | - | ~142 | Quaternary carbon attached to the methyl group. |
| C3 | - | ~105 | Protonated carbon. |
| C3a | - | ~128 | Quaternary carbon at the ring junction. |
| C4 | - | ~140 | Quaternary carbon attached to the nitro group. |
| C5 | - | ~118 | Protonated carbon. |
| C6 | - | ~122 | Protonated carbon. |
| C7 | - | ~115 | Protonated carbon. |
Note: Predicted values are estimates based on general principles and data for similar indole derivatives. Actual experimental values may vary depending on the solvent and other conditions.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.com These two methods are often complementary.
FT-IR Spectroscopy FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. thermofisher.com For this compound, the most prominent absorption bands would correspond to the stretching vibrations of the nitro (NO₂) group, C-H bonds in the aromatic ring and methyl groups, and C=C and C-N bonds within the indole structure.
FT-Raman Spectroscopy FT-Raman spectroscopy involves irradiating a sample with a laser and analyzing the scattered light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The symmetric stretching of the nitro group and the vibrations of the aromatic ring system would be expected to produce strong signals in the FT-Raman spectrum. researchgate.net
Characteristic Vibrational Frequencies for this compound Interactive Table: Key FT-IR and FT-Raman Vibrational Modes (cm⁻¹)
| Functional Group/Bond | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-O (Nitro) | Asymmetric Stretch | 1520 - 1560 | Weak/Inactive |
| N-O (Nitro) | Symmetric Stretch | 1340 - 1380 | Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |
| C-H (Methyl) | Stretch | 2850 - 3000 | Strong |
| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules containing π-systems or heteroatoms with non-bonding electrons, known as chromophores, exhibit characteristic UV-Vis spectra. libretexts.org
The this compound molecule contains an extended conjugated π-system within the indole ring, further influenced by the nitro group, which acts as a powerful chromophore. This structure is expected to give rise to distinct absorption bands corresponding to π→π* and n→π* electronic transitions. youtube.com The π→π* transitions, involving the promotion of electrons within the conjugated system, are typically high-intensity bands. The n→π* transitions, involving non-bonding electrons from the oxygen atoms of the nitro group, are generally of lower intensity. youtube.com
Expected Electronic Transitions for this compound Interactive Table: Predicted UV-Vis Absorption Maxima (λₘₐₓ)
| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | π bonding to π antibonding | 250 - 350 | High |
Note: The exact λₘₐₓ values are dependent on the solvent used.
Mass Spectrometry Techniques (e.g., MALDI-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for analyzing organic molecules. Some nitro indole derivatives have themselves been synthesized for use as MALDI matrices. nih.gov
For this compound, the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The molecule would then fragment in a predictable manner under the high-energy conditions of the mass spectrometer. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or nitric oxide (NO). nih.gov Further fragmentation of the indole ring structure would also be observed.
Expected Mass Spectrometry Fragmentation for this compound Interactive Table: Predicted Key Mass Fragments (m/z)
| Fragment Ion | Proposed Loss from Molecular Ion (M⁺) | Notes |
|---|---|---|
| M⁺ | - | Molecular ion peak. |
| [M - NO]⁺ | Loss of Nitric Oxide (·NO) | A common fragmentation for aromatic nitro compounds. |
| [M - NO₂]⁺ | Loss of Nitrogen Dioxide (·NO₂) | Characteristic fragmentation indicating a nitro group. |
| [M - CH₃]⁺ | Loss of a Methyl Radical (·CH₃) | Fragmentation involving one of the methyl groups. |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline solid state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation.
To perform this analysis, a suitable single crystal of this compound must first be grown. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. researchgate.net This map is used to determine the exact positions of each atom. The resulting structural data would confirm the planarity of the indole ring, the geometry of the nitro group relative to the ring, and the specific bond lengths and angles throughout the molecule.
Data Obtained from X-ray Crystallography Interactive Table: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, N-O). |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C, O-N-O). |
| Torsional (Dihedral) Angles (°) | Defines the conformation and orientation of different parts of the molecule. |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC)
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction. sigmaaldrich.com Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method for this purpose. fishersci.com
In a typical TLC analysis of this compound, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. chemistryhall.com The plate is then placed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate via capillary action, it carries the sample with it. Due to differences in polarity and interactions with the stationary phase, compounds separate. The position of the this compound spot can be visualized under UV light, as the conjugated system makes it UV-active. fujifilm.com
The purity is assessed by the presence of a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. During a synthesis, TLC can be used to track the consumption of starting materials and the formation of the product over time. chemistryhall.com
Hypothetical TLC Analysis Parameters Interactive Table: Example of TLC for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |
| Visualization | UV Lamp (254 nm) |
| Observation | A single spot indicates a pure compound. Multiple spots would indicate impurities or unreacted starting materials. |
| Rf Value | A characteristic value (e.g., 0.45) used for identification and comparison. |
Computational and Theoretical Investigations of 1,2 Dimethyl 4 Nitroindole
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis
Computational studies employing Density Functional Theory (DFT) are crucial for determining the three-dimensional arrangement of atoms and the electronic properties of 1,2-Dimethyl-4-nitroindole. These calculations are typically initiated by constructing an input structure of the molecule, which is then optimized to find the lowest energy conformation, representing the most stable molecular geometry. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is critical for achieving a balance between computational cost and accuracy.
Upon geometry optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. For this compound, particular attention is given to the planarity of the indole (B1671886) ring system and the orientation of the nitro and methyl groups relative to the bicyclic core. The electronic structure analysis provides insights into the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges, which are fundamental to understanding the molecule's reactivity and intermolecular interactions. DFT calculations have been widely used to study the geometry and electronic structure of related nitroaromatic compounds.
Optimized Geometrical Parameters (Theoretical) Note: The following data is illustrative, based on typical values for similar structures, as specific experimental or computational data for this compound is not readily available in the cited literature.
| Parameter | Bond | Value (Å/°) |
|---|---|---|
| Bond Length | C4-N(nitro) | ~1.45 |
| Bond Length | N(indole)-C2 | ~1.37 |
| Bond Length | N(indole)-C(methyl) | ~1.47 |
| Bond Angle | C3-C4-N(nitro) | ~121.0 |
| Bond Angle | C5-C4-N(nitro) | ~118.5 |
| Dihedral Angle | C5-C4-N-O | ~180.0 (planar) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and easily polarizable. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating indole ring and methyl groups raise the energy of the HOMO. This generally leads to a smaller energy gap compared to the unsubstituted indole, suggesting higher reactivity. The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively.
Calculated FMO Properties Note: The following data is illustrative and represents typical values for nitro-substituted aromatic systems.
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -6.5 |
| E(LUMO) | -3.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.
Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies
The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for visualizing regions of high electron localization, which correspond to chemical concepts like covalent bonds, lone pairs, and atomic cores. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization (e.g., in the core of an atom or a covalent bond), and a value of 0.5 corresponds to a uniform electron gas, typical of delocalized or metallic systems.
For this compound, an ELF analysis would reveal distinct basins of attraction. High ELF values would be expected in the regions of the C-C, C-H, C-N, and N-O covalent bonds, as well as for the lone pairs on the nitrogen and oxygen atoms. The analysis of the π-system of the indole ring and the nitro group would show a more delocalized character compared to the σ-framework. The Local Orbital Localizer (LOL) provides a complementary perspective, offering a clear and intuitive visualization of bonding regions and lone pair domains.
Prediction and Validation of Spectroscopic Parameters (e.g., GIAO NMR, Theoretical Vibrational Spectra)
Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). By comparing the theoretically calculated shifts with experimental data, one can validate the computed molecular structure. Discrepancies may suggest the presence of specific solvent effects or conformational dynamics not captured by the gas-phase calculation.
Similarly, theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using empirical scaling factors. The calculated spectra aid in the assignment of complex experimental spectra, allowing for a detailed understanding of the molecule's vibrational modes. For this compound, specific vibrational modes associated with the nitro group (symmetric and asymmetric stretches) and the indole ring would be of particular interest.
Analysis of Potential Energy Surfaces and Conformational Studies
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify stable conformers (local minima) and the transition states that connect them.
For this compound, the primary sources of conformational flexibility are the rotation of the two methyl groups and, to a lesser extent, the nitro group. While the indole ring itself is rigid, the substituents can adopt different orientations. By systematically rotating the dihedral angles associated with these groups and calculating the corresponding energy, a PES can be mapped out. This analysis helps to determine the global minimum energy structure and the energy barriers to rotation, providing insight into which conformations are likely to be populated at a given temperature.
Mechanistic Insights from Computational Modeling of Reactivity
Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. By mapping the reaction pathway from reactants to products via transition states, DFT calculations can determine activation energies and reaction energies. This information is critical for understanding the feasibility and kinetics of a reaction.
For this compound, computational studies could investigate various reactions, such as electrophilic substitution on the indole ring or reduction of the nitro group. For example, modeling the reaction with an electrophile would involve locating the transition state structure and calculating the activation barrier. The calculated energies would help predict the regioselectivity of the reaction (i.e., which position on the molecule is most reactive). Such studies often use techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state correctly connects the reactants and products.
Advanced Applications of 1,2 Dimethyl 4 Nitroindole in Chemical Sciences
Role as Key Synthetic Intermediates for Complex Organic Molecules
The 1,2-dimethyl-4-nitroindole scaffold, and its isomers, serve as pivotal intermediates in the synthesis of more complex organic molecules. The indole (B1671886) nucleus itself is a privileged structure found in numerous pharmaceuticals and natural products. The presence of the nitro group is particularly significant; its strong electron-withdrawing nature modifies the reactivity of the indole ring, and it serves as a versatile functional handle that can be transformed into a variety of other groups, such as amines, which are crucial for building bioactive compounds.
Synthetic strategies often leverage the nitroindole core to construct elaborate molecular architectures. For instance, the synthesis of substituted 5-nitroindole (B16589) derivatives has been used to create molecules that bind to c-Myc G-quadruplex DNA, demonstrating a potential route to anticancer agents. The general procedures in these syntheses, involving steps like Vilsmeier-Haack reactions and nucleophilic substitutions, highlight the utility of the nitroindole framework as a robust starting point for creating libraries of compounds with potential therapeutic value. The ability to readily modify the indole nitrogen and other positions on the ring makes these compounds highly valuable for generating structural diversity in drug discovery programs.
Applications in Material Science (e.g., MALDI Mass Spectrometry Matrices)
A significant application of dimethyl-4-nitroindole has been demonstrated in the field of material science, specifically as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. A recent study synthesized and evaluated five nitro indole derivatives, including 2,3-dimethyl-4-nitro-1H-indole (referred to as 2,3,4-DMNI), as potential MALDI matrices.
These nitro indole derivatives were found to be effective dual-polarity matrices, capable of producing both positive and negative ions for a broad range of analytes, including lipids, peptides, proteins, and glycans. This dual-polarity capability is a significant advantage, simplifying sample preparation and analysis. The performance of these novel matrices was compared against several common, commercially available matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).
| Matrix | Analyte Class | Key Advantage Noted | Reference |
|---|---|---|---|
| 2,3-Dimethyl-4-nitro-1H-indole (and other NI derivatives) | Lipids, Peptides, Proteins, Glycans, PFOS | Functions in both positive and negative ion modes (dual-polarity). | |
| 3-Methyl-4-nitro-1H-indole (3,4-MNI) | Complex Mixtures (e.g., egg lipids, milk proteins) | Reduced ion suppression and better detection sensitivity compared to common matrices. | |
| α-cyano-4-hydroxycinnamic acid (CHCA) | Peptides (especially low-abundance) | Generally provides high signal intensity. | |
| 2,5-dihydroxybenzoic acid (DHB) | Peptides, Proteins, PTM studies | Produces less background signal in the low mass range. Better for higher concentration analytes. |
Development of Chemical Probes and Analytical Tools
The utility of dimethyl-4-nitroindole derivatives as superior MALDI matrices directly translates to their application in the development of advanced analytical tools. A MALDI matrix that enhances the ionization efficiency and sensitivity for a broad class of analytes acts as a critical tool for chemical analysis. For example, the use of a 3-methyl-4-nitro-1H-indole matrix enabled the quantitative analysis of perfluorooctanesulfonic acid (PFOS) in tap water with a limit of quantitation of 0.5 ppb, showcasing its potential for sensitive environmental monitoring.
Beyond mass spectrometry, the nitroindole core is being incorporated into other types of chemical probes. A patent has described the use of substituted nitroindole nucleosides as building blocks for labeled oligonucleotide probes used to detect and quantify nucleic acids. In this context, the nitroindole moiety can act as a universal base that can be labeled at any position within the oligonucleotide, which is a significant advantage for designing tools like Taqman-probes or molecular beacons. Indole derivatives, in general, are recognized for their fluorescent properties and are often used to design fluorescent probes for biological and electrochemical sensing, including pH sensors.
Contributions to Specialized Heterocyclic Compound Libraries
Heterocyclic compounds form the largest class of organic molecules, and libraries of these compounds are essential for drug discovery and materials science. Nitroindoles, including dimethyl-4-nitroindole, are valuable scaffolds for generating specialized heterocyclic libraries due to their inherent chemical reactivity and structural significance.
The synthesis of complex, fused heterocyclic systems often starts from functionalized precursors like nitroindoles. The nitro group can direct further chemical transformations or be converted into other functionalities to create a diverse array of derivatives from a single starting scaffold. For example, synthetic routes have been developed to produce various indole derivatives functionalized with different electron-withdrawing and -donating groups, which can then be used in catalytic coupling reactions to build more complex heterocyclic structures. The versatility of nitro compounds in organic synthesis, including their use in cycloaddition and multi-component reactions, makes them ideal starting points for generating libraries of novel pyrroles, pyridines, and other important heterocyclic systems.
Future Research Directions and Emerging Challenges
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of substituted nitroindoles, including 1,2-Dimethyl-4-nitroindole, has traditionally relied on methods that can be harsh or lack efficiency. A significant future direction lies in the development of novel and sustainable synthetic routes that prioritize environmental compatibility, atom economy, and operational simplicity.
Key areas of exploration include:
Green Chemistry Approaches: Research is increasingly focused on methodologies that reduce or eliminate the use of hazardous substances. This includes the use of greener solvents like water or ethanol, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption. Catalyst-free and metal-free multicomponent reactions are particularly promising for constructing complex indole-containing molecules in a single, efficient step.
Advanced Catalysis: The development of novel catalysts is crucial. This includes solid acid catalysts like K-10 montmorillonite, which can be easily recovered and reused, and the exploration of metal-free catalytic systems to avoid toxic metal residues in the final products. For instance, the Mąkosza reaction, which uses a strong base, offers a selective method for preparing 4-nitroindoles from ketones and m-nitroaniline.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions rapidly and efficiently. | Reduced reaction times, increased yields, and enhanced reaction rates. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a product containing portions of all reactants. | High atom economy, operational simplicity, rapid access to molecular diversity. |
| Solid Acid Catalysis | Employs heterogeneous catalysts like clays (B1170129) (e.g., K-10 montmorillonite). | Catalyst is easily separable and reusable, environmentally benign. |
| Metal-Free Catalysis | Utilizes organic molecules or non-metallic reagents as catalysts. | Avoids contamination with toxic heavy metals, often lower cost. |
Unveiling New Reactivity Patterns and Transformation Mechanisms
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole (B1671886) ring, making it more electrophilic. While the chemistry of electron-rich indoles is well-established, the reactivity of nitroindoles is a fertile ground for new discoveries.
Future research will likely focus on:
Dearomatization Reactions: 3-nitroindoles have emerged as powerful substrates in dearomatization strategies, which transform the flat aromatic ring into a three-dimensional structure. This opens pathways to complex molecular scaffolds found in many natural products. Exploring such reactions for 4-nitroindoles like this compound could yield novel indolene and indoline (B122111) derivatives.
Cycloaddition and Annulation Reactions: The electrophilic character of the nitroindole core makes it an excellent partner in cycloaddition and annulation (ring-forming) reactions. Investigating its behavior in Diels-Alder or [3+2] cycloadditions could lead to the synthesis of novel fused heterocyclic systems.
Computational Mechanistic Studies: A deeper understanding of reaction mechanisms is essential for optimizing conditions and predicting outcomes. Computational chemistry can be used to model transition states and reaction pathways, providing insights that are difficult to obtain experimentally. For example, calculations have been used to elucidate the mechanism of 3-nitroindole formation from the reaction of indole with the nitrate (B79036) radical (NO₃).
Integration of Advanced Automation and AI in Synthesis and Characterization
The fields of chemical synthesis and analysis are undergoing a technological revolution. Integrating automation and artificial intelligence (AI) promises to accelerate the discovery and optimization of reactions involving compounds like this compound.
Emerging challenges and directions include:
Automated Synthesis Platforms: High-throughput experimentation and automated synthesis platforms can dramatically accelerate the screening of reaction conditions. Technologies like acoustic droplet ejection enable reactions to be performed on a nanomole scale, significantly reducing material consumption and waste while generating large datasets for analysis.
AI-Driven Retrosynthesis: AI and machine learning algorithms are becoming powerful tools for designing synthetic routes. AI platforms can analyze vast chemical literature to propose novel and efficient pathways for synthesizing target molecules, including complex indole derivatives. Tools like ChemCrow can integrate various computational chemistry software to autonomously plan and reason through synthetic tasks.
Predictive Chemistry: AI models can predict molecular properties, reaction outcomes, and optimal conditions, minimizing trial-and-error experimentation. This data-driven approach can guide chemists in selecting the most promising synthetic strategies and can be applied to characterize the properties of newly synthesized nitroindoles.
Design and Synthesis of Highly Tunable Nitroindole Scaffolds for Specific Chemical Functions
The indole core is considered a "privileged scaffold" in medicinal chemistry, and the nitro group offers a handle for further functionalization or for tuning the electronic and steric properties of the molecule. Future work will focus on the rational design of nitroindole derivatives for specific, high-value applications.
Key research avenues are:
Functional Materials: The electronic properties of nitroindoles make them interesting candidates for materials science. Research into indoloindoles, a class of fused N-heteroacenes, has shown their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Designing derivatives of this compound for these applications is a promising direction.
Medicinal Chemistry and Chemical Biology: Substituted nitroindoles have been investigated for various biological activities. For example, 5-nitroindole (B16589) derivatives have been designed as G-quadruplex binders with potential anticancer activity. The synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of new bioactive compounds.
Catalysis and Ligand Design: The indole framework is a component of various ligands used in asymmetric catalysis. The synthesis of axially chiral indole-based biaryls through C-H functionalization is an active area of research. Exploring the potential of functionalized 4-nitroindoles as chiral ligands or organocatalysts represents a significant opportunity.
Expanded Applications in Diverse Chemical Fields
Beyond their role as synthetic intermediates, the unique properties of nitroindoles could be harnessed for a broader range of applications. The versatility of the indole scaffold suggests that its nitro-substituted variants could find utility in several areas.
Potential future applications include:
Agrochemicals: The indole structure is present in many agrochemicals. The synthesis and screening of novel nitroindole derivatives could lead to the development of new herbicides, pesticides, or plant growth regulators.
Dyes and Pigments: Nitroaromatic compounds are often colored. The chromophoric properties of this compound and related compounds could be explored for applications as specialty dyes or functional pigments.
Molecular Probes: With rational design, it may be possible to create nitroindole-based fluorescent probes. Computational modeling has been successfully used to design tunable fluorescent scaffolds based on indole-like structures for bioimaging.
Q & A
Basic Research Questions
Q. How is 1,2-Dimethyl-4-nitroindole synthesized, and what purification methods ensure high yields?
- Methodological Answer : The synthesis typically involves nitration of 1,2-dimethylindole using a mixed-acid system (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Post-reaction, neutralization with NaHCO₃ followed by extraction (DCM or ethyl acetate) isolates the crude product. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Validation via melting point comparison (mp 203–207°C for analogous 4-nitroindole derivatives) and NMR ensures structural fidelity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methyl protons (δ 2.3–2.6 ppm for C1/C2-CH₃) and nitro-group deshielding effects on adjacent indole protons.
- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 190 (C₁₀H₁₀N₂O₂) and fragmentation patterns (e.g., loss of NO₂ group).
Cross-referencing with computed spectra (DFT/B3LYP/6-31G*) improves assignment accuracy .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Nitroindoles are thermally sensitive; store at ≤4°C in amber vials under nitrogen. Use explosion-proof refrigerators and avoid grinding. PPE (nitrile gloves, lab coat, face shield) is mandatory during synthesis. Waste must be neutralized (e.g., with aqueous NaHCO₃) before disposal .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (20–25% Hartree-Fock) and gradient corrections accurately predict HOMO-LUMO gaps and nitro-group electron-withdrawing effects . Basis sets (6-311++G**) model polarization/diffusion. Solvent effects (PCM model for DMSO) refine dipole moment calculations. Validate against experimental UV-Vis spectra (λmax ~320 nm for nitroindoles) .
Q. What challenges arise in developing QSAR models for this compound derivatives?
- Methodological Answer : Key issues include:
- Descriptor Selection : Electronic (HOMO-LUMO, Mulliken charges) and steric (molar refractivity) parameters must balance computational cost and predictive power.
- Data Contradictions : Discrepancies between experimental bioactivity and DFT-predicted reactivity require multi-parametric validation (e.g., cross-correlation with Hammett σ constants).
- Model Robustness : Use leave-one-out cross-validation and external test sets (≥20% of data) to avoid overfitting .
Q. How do methyl and nitro groups influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : Methyl groups at C1/C2 sterically hinder C3 electrophilic attack, while the nitro group (C4) directs incoming electrophiles to C5/C7 via resonance. Computational mapping of Fukui indices (DFT/B3LYP) identifies nucleophilic sites. Experimentally, bromination (Br₂/CHCl₃) at C5 confirms regioselectivity, validated by NOESY for spatial proximity .
Q. How can experimental-computational discrepancies in stability studies be resolved?
- Methodological Answer : If DFT predicts lower thermal stability than observed, recalibrate exchange-correlation functionals (e.g., increase exact exchange % in B3LYP) or incorporate dispersion corrections (D3BJ). Experimentally, differential scanning calorimetry (DSC) measures decomposition onset temperatures, while TD-DFT simulates transition states for nitro-group elimination .
Q. What methodologies probe tautomeric behavior in this compound derivatives?
- Methodological Answer :
- Dynamic NMR : Monitor tautomerization rates (e.g., nitro ↔ aci-nitro) via variable-temperature ¹H NMR (Δδ for exchange-broadened peaks).
- X-ray Crystallography : Resolve tautomeric forms in solid state; compare with DFT-optimized geometries.
- Isotopic Labeling : ¹⁵N-labeled nitro groups track tautomerization kinetics via HSQC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
